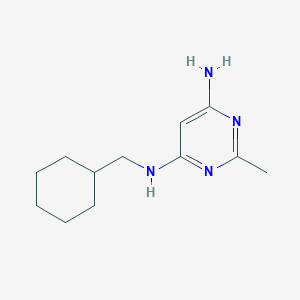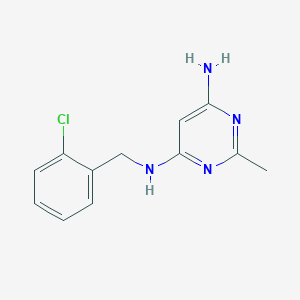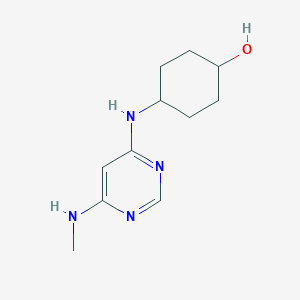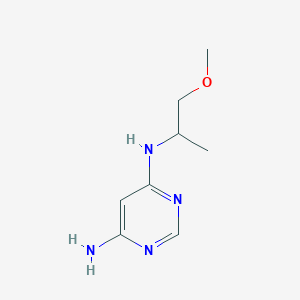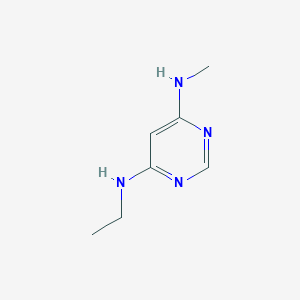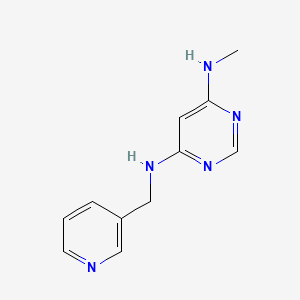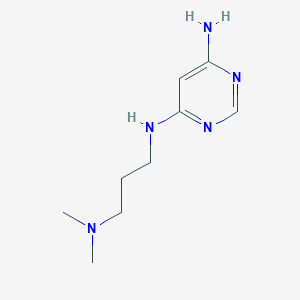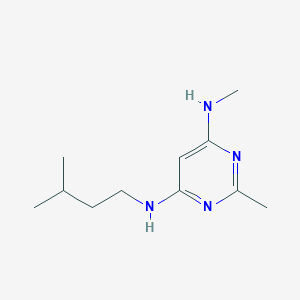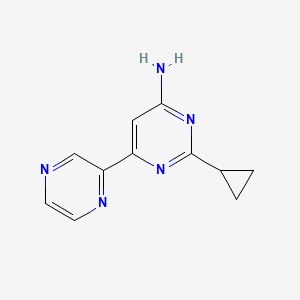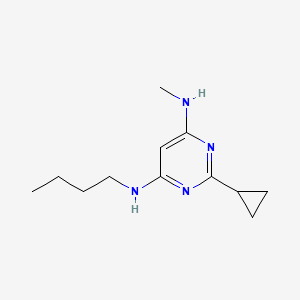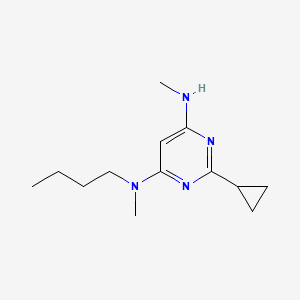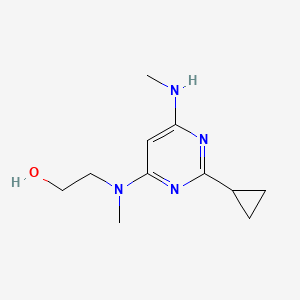
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For “2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol”, it is known that it is a solid and has a molecular weight of 263.34 .Applications De Recherche Scientifique
Oncology Research
Pyridopyrimidine derivatives like 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol have been studied for their potential use in cancer therapy. The compound’s structure is similar to that of palbociclib, a drug developed by Pfizer for the treatment of breast cancer . The therapeutic interest in this class of compounds lies in their ability to interfere with cell cycle progression and proliferation, making them valuable in the study of oncogenic pathways and the development of anticancer drugs.
Anti-Inflammatory Applications
The anti-inflammatory potential of pyridopyrimidine derivatives is another area of interest. Compounds with this moiety have been investigated for their activity against conditions like rheumatoid arthritis . The mechanism involves the modulation of inflammatory cytokines and signaling pathways, which can be beneficial in designing new anti-inflammatory therapies.
Metabolic Disease Studies
The role of pyridopyrimidine derivatives in metabolic pathways makes them interesting candidates for the study of metabolic diseases like diabetes. Their influence on insulin signaling and glucose metabolism is a promising area for research.
Each of these fields presents unique challenges and opportunities for scientific exploration using 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol . The compound’s diverse biological activity and therapeutic potential make it a valuable tool in the advancement of medical research and drug development. The ongoing studies and clinical trials will further elucidate its full range of applications .
Safety And Hazards
Propriétés
IUPAC Name |
2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-12-9-7-10(15(2)5-6-16)14-11(13-9)8-3-4-8/h7-8,16H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQSBCIQSXBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




